

Oxalic acid dihydrate as a primary standard in analytical chemistry.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Oxalic acid dihydrate*

Cat. No.: *B166457*

[Get Quote](#)

Oxalic Acid Dihydrate: A Primary Standard in Analytical Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Oxalic acid dihydrate ($C_2H_2O_4 \cdot 2H_2O$) is a stable, non-hygroscopic, and high-purity crystalline solid, making it an excellent choice as a primary standard in analytical chemistry.^{[1][2][3]} Its reliability in preparing solutions of accurately known concentrations allows for the precise standardization of other solutions, particularly bases like sodium hydroxide, and oxidizing agents such as potassium permanganate. This guide provides a comprehensive overview of the properties, preparation, and application of **oxalic acid dihydrate** as a primary standard.

Core Properties and Specifications

The utility of **oxalic acid dihydrate** as a primary standard is underpinned by its distinct chemical and physical properties. It is a white, odorless, crystalline solid that is readily available in a highly purified form.^{[4][5]} Unlike its anhydrous counterpart, the dihydrate form is not susceptible to absorbing atmospheric moisture, which ensures its mass remains stable during weighing and handling.^[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for **oxalic acid dihydrate**, crucial for its application as a primary standard.

Property	Value	Reference
Molecular Formula	$C_2H_2O_4 \cdot 2H_2O$	[6]
Molar Mass	126.07 g/mol	[6][7]
Appearance	Colorless, crystalline solid	[5]
Melting Point	101-102 °C	[5]
Density	1.653 g/cm³	[6]
pKa1	1.23 - 1.27	[8][9]
pKa2	4.19 - 4.28	[8][9]

Table 1: Physicochemical Properties of **Oxalic Acid Dihydrate**

Temperature (°C)	Solubility (g/100 mL)
5	4.69
10	5.72
15	7.55
20	9.55
25	11.8
30	13.9
40	21.7
50	31.5
60	42.6

Table 2: Solubility of Oxalic Acid in Water at Various Temperatures[6]

Grade	Purity Specification	Reference
ACS Reagent Grade	≥99.5% (manganometric)	[10]
High Purity	≥99.5% to ≤102.5%	[11]
BioUltra	≥99.0% (RT)	[10]
ACS/USP-compliant	99.0% to 100.5%	[12]

Table 3: Purity Specifications for Different Grades of **Oxalic Acid Dihydrate**

Experimental Protocols

Accurate preparation and standardization are paramount when using **oxalic acid dihydrate** as a primary standard. The following sections provide detailed methodologies for key experimental procedures.

Preparation of a Standard 0.1 M Oxalic Acid Dihydrate Solution

This protocol outlines the steps to prepare a 0.1 M standard solution of **oxalic acid dihydrate**.

Materials:

- **Oxalic acid dihydrate** (analytical reagent grade)
- Distilled or deionized water
- Analytical balance (readable to ± 0.0001 g)
- 100 mL beaker
- 250 mL volumetric flask
- Glass funnel
- Wash bottle

- Glass stirring rod

Procedure:

- Calculate the required mass: To prepare 250 mL of a 0.1 M solution, the required mass of **oxalic acid dihydrate** is calculated as follows: Mass (g) = Molarity (mol/L) × Volume (L) × Molar Mass (g/mol) Mass (g) = 0.1 mol/L × 0.250 L × 126.07 g/mol = 3.1518 g.[13]
- Weigh the **oxalic acid dihydrate**: Accurately weigh approximately 3.15 g of **oxalic acid dihydrate** into a clean, dry 100 mL beaker using an analytical balance.[13] Record the exact mass.
- Dissolve the solid: Add approximately 50-100 mL of distilled water to the beaker and stir with a clean glass rod until the solid is completely dissolved.[13]
- Transfer to volumetric flask: Carefully transfer the solution into a 250 mL volumetric flask using a glass funnel.[13]
- Rinse and transfer: Rinse the beaker, stirring rod, and funnel several times with small portions of distilled water, transferring all rinsings into the volumetric flask to ensure no loss of solute.[13]
- Dilute to the mark: Add distilled water to the volumetric flask until the bottom of the meniscus is level with the calibration mark.[13]
- Homogenize the solution: Stopper the flask and invert it several times to ensure the solution is thoroughly mixed and homogeneous.[13]

Standardization of Sodium Hydroxide Solution with Standard Oxalic Acid

This protocol describes the titration procedure to determine the exact concentration of a sodium hydroxide solution.

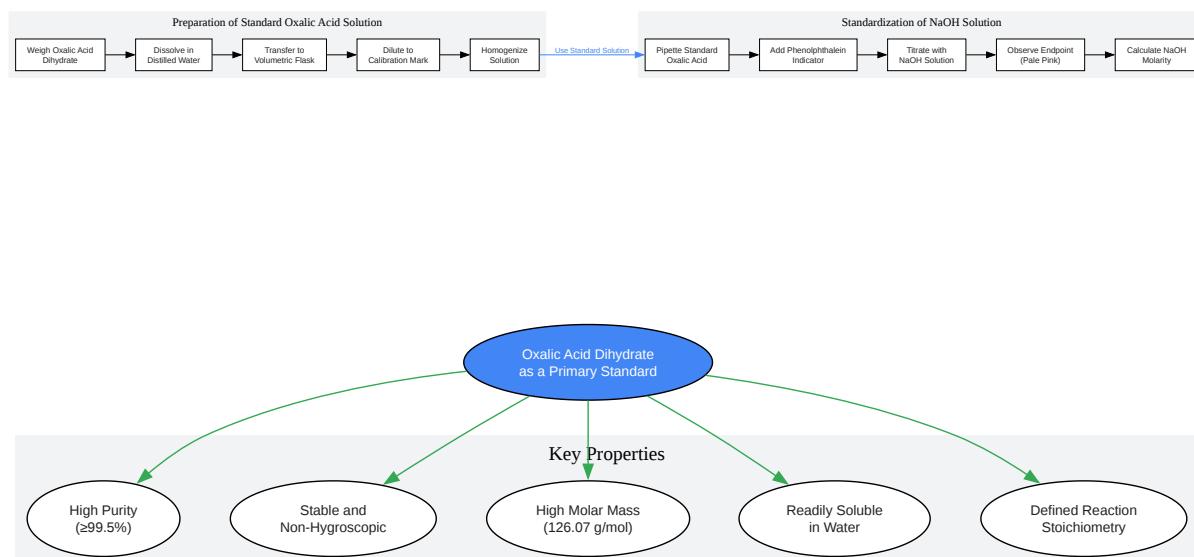
Materials:

- Standard 0.1 M **oxalic acid dihydrate** solution

- Sodium hydroxide solution of unknown concentration (approximately 0.1 M)
- Phenolphthalein indicator solution
- 50 mL burette
- 25 mL pipette
- 250 mL conical flasks (x3)
- Burette stand and clamp
- White tile or paper

Procedure:

- Prepare the burette: Rinse the burette with a small amount of the sodium hydroxide solution and then fill it, ensuring no air bubbles are trapped in the tip. Record the initial burette reading.
- Pipette the oxalic acid: Pipette 25.00 mL of the standard 0.1 M oxalic acid solution into a 250 mL conical flask.[\[14\]](#)
- Add indicator: Add 2-3 drops of phenolphthalein indicator to the oxalic acid solution in the conical flask.[\[14\]](#) The solution should be colorless.
- Titrate: Place the conical flask on a white tile under the burette. Slowly add the sodium hydroxide solution from the burette to the conical flask while constantly swirling the flask to ensure thorough mixing.[\[14\]](#)
- Endpoint determination: The endpoint is reached when the first permanent pale pink color persists for at least 30 seconds.[\[14\]](#) Record the final burette reading.
- Repeat: Repeat the titration at least two more times to obtain concordant results (titers agreeing within 0.1 mL).
- Calculate the molarity of NaOH: The molarity of the sodium hydroxide solution can be calculated using the following equation, based on the stoichiometry of the reaction ($\text{H}_2\text{C}_2\text{O}_4$


$$M_{\text{NaOH}} = (M_{\text{oxalic}} \times V_{\text{oxalic}} \times 2) / V_{\text{NaOH}}$$

Where:

- M_{NaOH} = Molarity of NaOH solution
- M_{oxalic} = Molarity of the standard oxalic acid solution
- V_{oxalic} = Volume of the oxalic acid solution used (25.00 mL)
- V_{NaOH} = Average volume of the NaOH solution used from the burette

Visualizing Workflows and Relationships

Diagrams are essential for visualizing complex processes and relationships in analytical chemistry. The following diagrams, created using the DOT language, illustrate key aspects of using **oxalic acid dihydrate** as a primary standard.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Untitled Document [chemistryland.com]
- 2. Is oxalic acid dihydrate considered a primary acid standard in analytical chemistry? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. quora.com [quora.com]
- 4. valudor.com [valudor.com]
- 5. westliberty.edu [westliberty.edu]
- 6. Oxalic acid - Wikipedia [en.wikipedia.org]
- 7. Oxalic acid dihydrate | C₂H₆O₆ | CID 61373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Oxalic_acid [chemeurope.com]
- 9. chegg.com [chegg.com]
- 10. Oxalic acid dihydrate - Oxalic acid dihydrate, Ethanedioic acid dihydrate [sigmaaldrich.com]
- 11. gfschemicals.com [gfschemicals.com]
- 12. alliancechemical.com [alliancechemical.com]
- 13. Preparation of Standard Solution of Oxalic Acid: Step-by-Step Guide [vedantu.com]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Oxalic acid dihydrate as a primary standard in analytical chemistry.]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b166457#oxalic-acid-dihydrate-as-a-primary-standard-in-analytical-chemistry>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com